molecular formula C22H27NO3S B11470569 7-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

7-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B11470569
M. Wt: 385.5 g/mol
InChI Key: YFPWRQWYFJODAC-UHFFFAOYSA-N
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Description

7-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a benzothieno pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothieno pyridine core, followed by the introduction of the tert-butyl and hydroxy-methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the benzothieno pyridine core.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the methoxy group may result in a halogenated derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions and cellular pathways. Its structural features make it a potential candidate for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, 7-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one may be explored for its pharmacological properties. It could be a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 7-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to specific sites and altering the activity of target molecules. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothieno pyridine derivatives with different substituents. Examples include:

  • 7-tert-butyl-4-(3-hydroxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one
  • 7-tert-butyl-4-(4-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one

Uniqueness

The uniqueness of 7-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H27NO3S

Molecular Weight

385.5 g/mol

IUPAC Name

7-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C22H27NO3S/c1-22(2,3)13-6-7-14-18(10-13)27-21-20(14)15(11-19(25)23-21)12-5-8-17(26-4)16(24)9-12/h5,8-9,13,15,24H,6-7,10-11H2,1-4H3,(H,23,25)

InChI Key

YFPWRQWYFJODAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CC(=C(C=C4)OC)O

Origin of Product

United States

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